REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.C(N(CC)CC)C.[C:21](Cl)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([NH:8][C:21](=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
70.8 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
98.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
165 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
toluene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
23.5 (± 11.5) °C
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Type
|
CUSTOM
|
Details
|
stirred at 12-35° C. for 3 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
EXTRACTION
|
Details
|
lower, the mixture was extracted with ethyl acetate (60 mL)
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed successively with 5% aqueous citric acid solution (50 mL×2) and 20% brine (75 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate (20 g)
|
Type
|
ADDITION
|
Details
|
The silica gel (12 g) was added to the solution
|
Type
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FILTRATION
|
Details
|
the mixture was filtered through silica gel
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure at 40° C. until the beginning of the precipitation
|
Type
|
CONCENTRATION
|
Details
|
To the concentrate (263 g)
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate (41.5 g)
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled over 2 hr to 20° C., and ethyl acetate (40 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate (75 mL)
|
Type
|
CUSTOM
|
Details
|
The obtained crystals were dried under reduced pressure at 40° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 g | |
YIELD: PERCENTYIELD | 78.5% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |